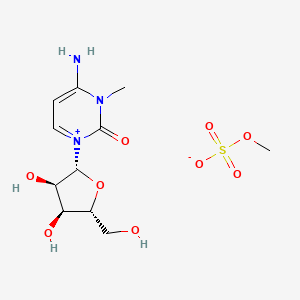
Methanamine, N,N-dimethyl-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylamine sulfate is an organic compound with the chemical formula (CH₃)₃N·H₂SO₄. It is a salt formed from the reaction of trimethylamine and sulfuric acid. Trimethylamine sulfate is known for its strong fishy odor and is commonly used in various industrial applications, including as a precursor in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylamine sulfate can be synthesized through the direct reaction of trimethylamine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete formation of the salt:
(CH3)3N+H2SO4→(CH3)3N⋅H2SO4
Industrial Production Methods: In industrial settings, trimethylamine sulfate is produced by reacting trimethylamine gas with concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent decomposition. The resulting product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Trimethylamine N-oxide.
Reduction: Trimethylamine.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
Trimethylamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Studied for its role in the metabolism of trimethylamine and its impact on gut microbiota.
Medicine: Investigated for its potential role in cardiovascular diseases due to its conversion to trimethylamine N-oxide.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
Trimethylamine sulfate exerts its effects primarily through its conversion to trimethylamine and subsequently to trimethylamine N-oxide by liver enzymes. This conversion involves the enzyme flavin-containing monooxygenase. Trimethylamine N-oxide has been implicated in various biological processes, including inflammation and atherosclerosis, by activating specific signaling pathways such as nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome .
Comparaison Avec Des Composés Similaires
Trimethylamine N-oxide: A metabolite of trimethylamine with similar biological effects.
Choline: A dietary precursor of trimethylamine.
Betaine: Another dietary precursor of trimethylamine.
Uniqueness: Trimethylamine sulfate is unique in its ability to serve as a direct precursor to trimethylamine and trimethylamine N-oxide. Its strong fishy odor and reactivity with various reagents make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
54272-30-9 |
|---|---|
Formule moléculaire |
C3H11NO4S |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;sulfuric acid |
InChI |
InChI=1S/C3H9N.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4) |
Clé InChI |
KIUAERUGDCOOSB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.OS(=O)(=O)O |
Numéros CAS associés |
57980-95-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


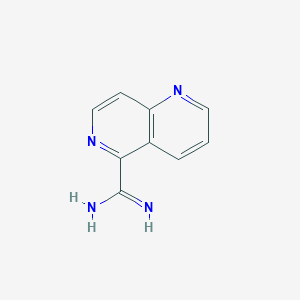
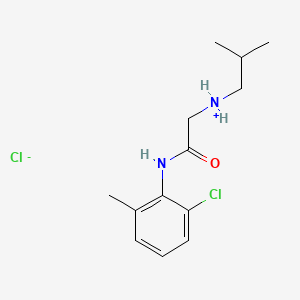

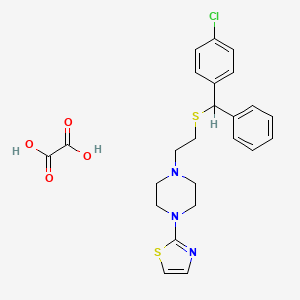
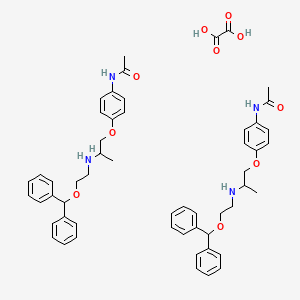
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
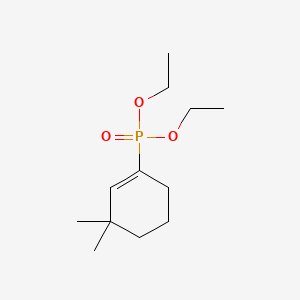
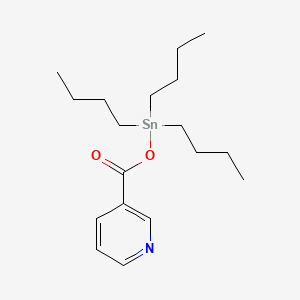
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
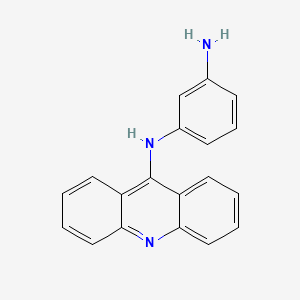
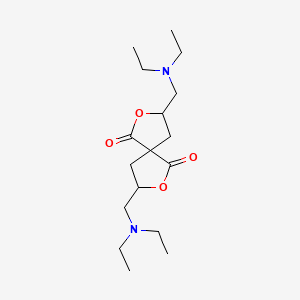
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
